Cas no 198759-19-2 (1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one)
1-{1-[4-(Propan-2-yl)phenyl]cyclopropyl}ethan-1-one is a cyclopropyl ketone derivative featuring an isopropyl-substituted phenyl group. This compound exhibits structural rigidity due to the cyclopropane ring, which can enhance stability and influence reactivity in synthetic applications. The presence of the ketone functional group offers versatility as an intermediate in organic synthesis, particularly for constructing complex frameworks or as a precursor for further derivatization. Its aromatic substitution pattern may contribute to selective reactivity in cross-coupling or condensation reactions. The compound's defined molecular architecture makes it suitable for research in medicinal chemistry or materials science, where precise steric and electronic properties are critical. Handling requires standard laboratory precautions for ketones and aromatic systems.
198759-19-2 structure
Product Name:1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one
CAS No:198759-19-2
MF:C14H18O
MW:202.292124271393
CID:6112247
PubChem ID:18000919
Update Time:2025-06-18
1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one
- EN300-1856583
- 1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
- NIBBOKMMZRMZMX-UHFFFAOYSA-N
- SCHEMBL5388535
- 1-[1-[4-(1-Methylethyl)phenyl]cyclopropyl]ethanone
- 198759-19-2
-
- Inchi: 1S/C14H18O/c1-10(2)12-4-6-13(7-5-12)14(8-9-14)11(3)15/h4-7,10H,8-9H2,1-3H3
- InChI Key: NIBBOKMMZRMZMX-UHFFFAOYSA-N
- SMILES: O=C(C)C1(C2C=CC(C(C)C)=CC=2)CC1
Computed Properties
- Exact Mass: 202.135765193g/mol
- Monoisotopic Mass: 202.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 17.1Ų
1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1856583-0.05g |
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
198759-19-2 | 0.05g |
$900.0 | 2023-09-18 | ||
| Enamine | EN300-1856583-0.1g |
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
198759-19-2 | 0.1g |
$943.0 | 2023-09-18 | ||
| Enamine | EN300-1856583-0.25g |
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
198759-19-2 | 0.25g |
$985.0 | 2023-09-18 | ||
| Enamine | EN300-1856583-0.5g |
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
198759-19-2 | 0.5g |
$1027.0 | 2023-09-18 | ||
| Enamine | EN300-1856583-1.0g |
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
198759-19-2 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1856583-2.5g |
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
198759-19-2 | 2.5g |
$2100.0 | 2023-09-18 | ||
| Enamine | EN300-1856583-5.0g |
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
198759-19-2 | 5g |
$3105.0 | 2023-06-01 | ||
| Enamine | EN300-1856583-10.0g |
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
198759-19-2 | 10g |
$4606.0 | 2023-06-01 | ||
| Enamine | EN300-1856583-1g |
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
198759-19-2 | 1g |
$1070.0 | 2023-09-18 | ||
| Enamine | EN300-1856583-5g |
1-{1-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
198759-19-2 | 5g |
$3105.0 | 2023-09-18 |
1-{1-4-(propan-2-yl)phenylcyclopropyl}ethan-1-one Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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